Cas no 347146-19-4 (3-Aminoquinoline-8-carbonitrile)

3-アミノキノリン-8-カルボニトリルは、キノリン骨格にアミノ基とカルボニトリル基が位置特異的に導入された多機能性中間体です。分子構造の特徴により、医薬品開発や有機電子材料分野での応用が期待されます。特に、8位のカルボニトリル基は求電子反応性に優れ、3位のアミノ基は求核反応や金属配位能を示すため、多様な誘導体合成が可能です。高い純度と安定性を備えており、ヘテロ環化合物合成における重要なビルディングブロックとして利用価値が高いです。

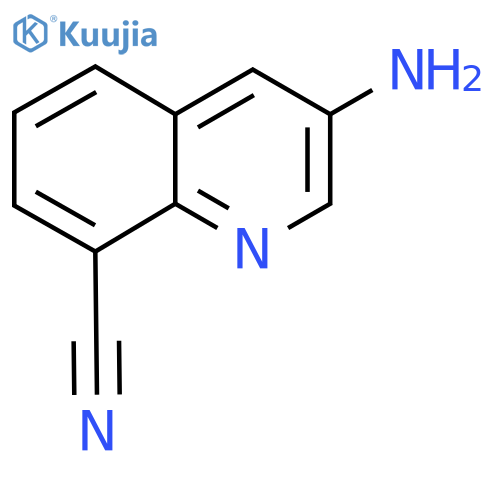

347146-19-4 structure

商品名:3-Aminoquinoline-8-carbonitrile

3-Aminoquinoline-8-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 8-Quinolinecarbonitrile,3-amino-(9CI)

- 3-aminoquinoline-8-carbonitrile

- 3-Amino-8-quinolinecarbonitrile

- 8-QUINOLINECARBONITRILE, 3-AMINO-

- DB-273248

- 347146-19-4

- AS-49732

- SB68109

- K10151

- AKOS027405529

- SCHEMBL3061221

- 3-Aminoquinoline-8-carbonitrile

-

- インチ: 1S/C10H7N3/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,12H2

- InChIKey: ZSTSAMJBZLEZOA-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C=C2C=CC=C(C#N)C=12)N

計算された属性

- せいみつぶんしりょう: 169.063997236g/mol

- どういたいしつりょう: 169.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.7

- 疎水性パラメータ計算基準値(XlogP): 0.7

3-Aminoquinoline-8-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2539-1G |

3-aminoquinoline-8-carbonitrile |

347146-19-4 | 95% | 1g |

¥ 5,821.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2539-5G |

3-aminoquinoline-8-carbonitrile |

347146-19-4 | 95% | 5g |

¥ 17,463.00 | 2023-04-13 | |

| Aaron | AR00D5TB-100mg |

8-Quinolinecarbonitrile,3-amino-(9CI) |

347146-19-4 | 98% | 100mg |

$353.00 | 2025-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2539-5g |

3-aminoquinoline-8-carbonitrile |

347146-19-4 | 95% | 5g |

¥17450.0 | 2024-04-19 | |

| Ambeed | A912165-100mg |

3-Aminoquinoline-8-carbonitrile |

347146-19-4 | 98% | 100mg |

$298.0 | 2024-04-19 | |

| Ambeed | A912165-1g |

3-Aminoquinoline-8-carbonitrile |

347146-19-4 | 98% | 1g |

$1233.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2539-250mg |

3-aminoquinoline-8-carbonitrile |

347146-19-4 | 95% | 250mg |

¥2328.0 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2539-100MG |

3-aminoquinoline-8-carbonitrile |

347146-19-4 | 95% | 100MG |

¥ 1,458.00 | 2023-04-13 | |

| Chemenu | CM238982-1g |

3-Aminoquinoline-8-carbonitrile |

347146-19-4 | 97% | 1g |

$1110 | 2022-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2539-250MG |

3-aminoquinoline-8-carbonitrile |

347146-19-4 | 95% | 250MG |

¥ 2,329.00 | 2023-04-13 |

3-Aminoquinoline-8-carbonitrile 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

347146-19-4 (3-Aminoquinoline-8-carbonitrile) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:347146-19-4)3-Aminoquinoline-8-carbonitrile

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):320.0/505.0/1308.0